molecular formula C24H23FN4 B11228164 7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11228164
M. Wt: 386.5 g/mol
InChI Key: XBIPDVDHYJLDGU-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with an intriguing structure. Let’s break it down:

  • Core Structure: : The compound consists of a pyrrolo[2,3-d]pyrimidine ring fused with a phenyl ring. The fluorine atom at the 4-position of the phenyl group adds specificity to its interactions.

  • Functional Groups

      4-Fluorophenyl: This group contributes to the compound’s lipophilicity and electronic properties.

      3-Methylpiperidin-1-yl: The piperidine ring introduces basicity and potential for hydrogen bonding.

      5-Phenyl: The phenyl ring enhances aromaticity and provides additional sites for functionalization.

Preparation Methods

Synthetic Routes:

  • Condensation Reaction

    • One common synthetic route involves the condensation of a pyrrolo[2,3-d]pyrimidine precursor (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine) with 4-fluorobenzaldehyde.
    • The reaction typically occurs under basic conditions, leading to the formation of the desired compound.
  • Cyclization

    • Another approach is the cyclization of a suitable precursor containing both the phenyl and piperidine moieties.
    • Cyclization can be achieved using Lewis acids or other catalysts.

Industrial Production:

  • Industrial-scale production methods often involve efficient and scalable processes.
  • Continuous flow chemistry or batch reactions are employed to optimize yield and purity.

Chemical Reactions Analysis

  • Reactivity

      Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions.

      Reduction: Reduction of the pyrrolo[2,3-d]pyrimidine core may yield related compounds.

      Substitution: Nucleophilic substitution at the piperidine nitrogen is possible.

  • Common Reagents and Conditions

      Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

      Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

      Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.

  • Major Products

    • The primary product is the target compound itself.
    • By modifying reaction conditions, regioisomers or stereoisomers may form.

Scientific Research Applications

  • Chemistry

    • Scaffold for designing novel ligands or catalysts.
    • Exploration of structure-activity relationships (SAR).
  • Biology and Medicine

      Drug Discovery: The compound may exhibit pharmacological activity (e.g., as a kinase inhibitor).

      Neuroscience: Piperidine derivatives often interact with neurotransmitter receptors.

  • Industry

      Materials Science:

Mechanism of Action

  • Molecular Targets

    • Interaction with specific enzymes, receptors, or proteins.
    • Further studies needed to identify precise targets.
  • Pathways Involved

    • Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).
    • Influence on cellular processes (proliferation, apoptosis).

Comparison with Similar Compounds

  • Uniqueness

    • The combination of the pyrrolo[2,3-d]pyrimidine core, phenyl ring, and fluorine substitution sets this compound apart.
    • Its specific properties make it valuable for targeted applications.
  • Similar Compounds

    • Related pyrrolo[2,3-d]pyrimidines without the fluorine substitution.
    • Piperidine-containing compounds explored in drug discovery.

Properties

Molecular Formula

C24H23FN4

Molecular Weight

386.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23FN4/c1-17-6-5-13-28(14-17)23-22-21(18-7-3-2-4-8-18)15-29(24(22)27-16-26-23)20-11-9-19(25)10-12-20/h2-4,7-12,15-17H,5-6,13-14H2,1H3

InChI Key

XBIPDVDHYJLDGU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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